N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethoxy group at the para position. The molecule also features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a hydroxyethyl chain. This structural combination confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anti-inflammatory or neuroinflammatory pathways, as suggested by analogs in .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO6S/c18-17(19,20)27-12-2-4-13(5-3-12)28(23,24)21-10-14(22)11-1-6-15-16(9-11)26-8-7-25-15/h1-6,9,14,21-22H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJHCSAZWGBHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Dihydrobenzo[dioxin] Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzo[dioxin] ring.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate nucleophile reacts with a halogenated precursor.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide moiety can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown promise in targeting specific signaling pathways involved in cancer progression .
2. Enzyme Inhibition
The sulfonamide functional group in this compound allows it to act as an inhibitor for various enzymes. Research has demonstrated its effectiveness against α-glucosidase and acetylcholinesterase, suggesting potential therapeutic uses in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
3. Immunomodulation
The compound is also being explored for its immunomodulatory effects. It has been suggested that modifications of the 2,3-dihydrobenzo[b][1,4]dioxin structure could enhance its activity against immune-related disorders .
Materials Science
1. Photovoltaic Applications
Compounds similar to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide have been utilized in the development of organic photovoltaic devices. The unique electronic properties imparted by the dioxin structure contribute to improved charge transport and light absorption characteristics .
2. Sensor Development
The incorporation of the dioxin moiety into sensor technologies has shown potential for detecting environmental pollutants and biological analytes. The compound's ability to undergo specific chemical interactions enhances the sensitivity and selectivity of sensors .
Environmental Science
1. Bioremediation
The compound's structural features may lend themselves to applications in bioremediation processes. Its ability to interact with various environmental contaminants suggests a role in the degradation or transformation of harmful substances .
2. Toxicological Studies
Research into the toxicological profiles of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure is crucial for assessing their safety in environmental applications. Studies have indicated varying degrees of toxicity depending on structural modifications .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several classes of molecules, including triazole derivatives, pesticidal sulfonamides, and bioactive dihydrobenzo dioxin-containing compounds. Key comparisons are outlined below:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
The trifluoromethoxy group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to methoxy or hydroxy analogs, improving membrane permeability but reducing aqueous solubility. In contrast:
- Compound 7 (): Lower logP (~2.8) due to polar acrylamide and phenolic groups, contributing to moderate aqueous solubility .
- Diflufenican () : Higher logP (4.1) from trifluoromethyl and pyridine groups, making it highly hydrophobic and suitable for herbicidal use .
- Triazole-thiones () : logP ranges 2.5–3.2; halogen substituents (Cl, Br) increase density and polar surface area .
Metabolic and Stability Considerations
The hydroxyethyl group in the target compound may improve solubility but could also increase metabolic susceptibility (e.g., oxidation). In contrast:
Biological Activity
The compound N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.4 g/mol. The structural characteristics include:
- Dihydrobenzo[b][1,4]dioxin moiety : This component is known for its role in various biological activities.
- Trifluoromethoxy group : This substitution can enhance lipophilicity and influence biological interactions.
- Benzenesulfonamide : Commonly associated with antimicrobial and anticancer activities.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown:
- Cytotoxicity against various cancer cell lines : These compounds have demonstrated potent antiproliferative effects against breast and glioblastoma cancer cell lines at low concentrations (nanomolar range) .
- Mechanisms of action : The observed cytotoxicity is often linked to the induction of apoptosis, characterized by morphological changes such as cell shrinkage and chromatin condensation .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Compounds with similar structures have been evaluated for:
- Inhibition of bacterial growth : Studies have shown that certain benzenesulfonamides can effectively inhibit the growth of various bacterial strains .
- Potential as broad-spectrum antibiotics : The incorporation of diverse functional groups may enhance the spectrum of activity against resistant strains.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity:
- Carbonic anhydrase inhibition : Some benzenesulfonamides have been reported to inhibit carbonic anhydrase, which plays a crucial role in pH regulation and CO₂ transport in organisms .
- Targeting metabolic pathways : The trifluoromethoxy group may influence interactions with enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism in cancer cells .
Study 1: Cytotoxic Evaluation
A study evaluating the cytotoxic effects of related compounds on glioblastoma cells revealed that modifications in the chemical structure significantly influenced potency. The most effective derivatives showed IC50 values in the nanomolar range, indicating strong potential for development as anticancer agents .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of sulfonamide derivatives showed that certain modifications led to enhanced efficacy against resistant bacterial strains. The study highlighted the importance of structural diversity in developing new antibiotics .
Research Findings Summary
The following table summarizes key findings from various studies on compounds related to This compound :
Q & A
Q. What methodologies elucidate the compound’s metabolic pathways in hepatic microsomes?
- Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH. Identify Phase I metabolites (oxidation, hydrolysis) via LC-QTOF-MS. Compare metabolic stability with CYP450 isoform-specific inhibitors .
Q. How can crystallography clarify the role of the dihydrobenzo[b][1,4]dioxin moiety in target binding?
- Methodological Answer : Co-crystallize the compound with a target protein (e.g., COX-2). Use X-ray diffraction (1.5–2.0 Å resolution) to map hydrophobic interactions and π-stacking with aromatic residues .
Q. What experimental designs mitigate oxidative degradation of the trifluoromethoxy group?
- Methodological Answer : Store solutions under inert gas (N) and add antioxidants (e.g., BHT). Characterize degradation products via F NMR to track fluorine loss .
Data Contradiction and Validation
Q. How should conflicting cytotoxicity data between 2D vs. 3D cell models be interpreted?
- Methodological Answer : Replicate assays in both models (e.g., monolayer HepG2 vs. spheroids). Adjust for penetration differences in 3D structures via confocal imaging with fluorescent analogs. Use RNA-seq to identify differential stress-response pathways .
Q. What statistical approaches validate dose-response anomalies in enzyme inhibition assays?
- Methodological Answer : Apply nonlinear regression (Hill equation) to IC curves. Use ANOVA with post-hoc tests (e.g., Tukey) to compare replicates. Outlier removal must follow Grubbs’ test criteria .
Future Directions
Q. How can machine learning optimize SAR studies for this sulfonamide scaffold?
- Methodological Answer : Train random forest models on public bioactivity datasets (ChEMBL) to predict substituent effects. Validate with synthesized derivatives tested in kinase inhibition panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
